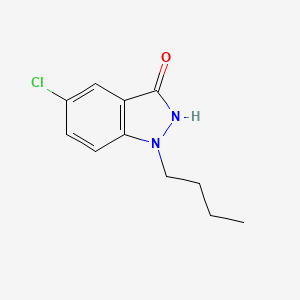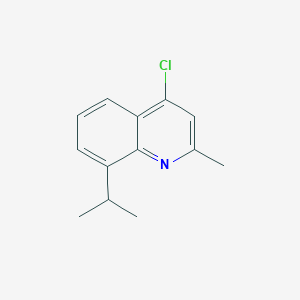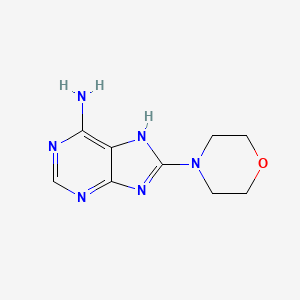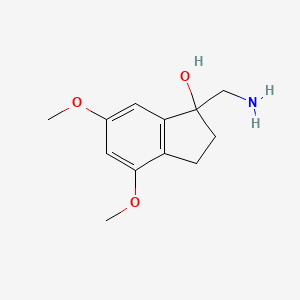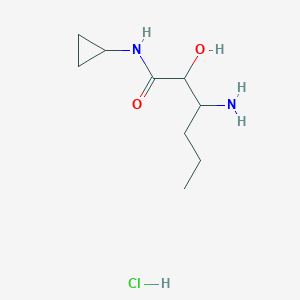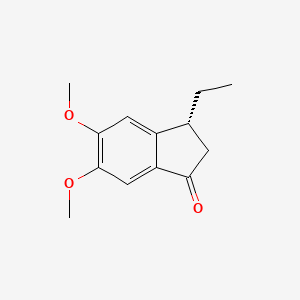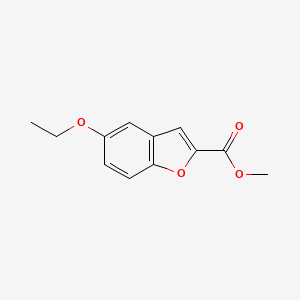
1-Chloro-8-fluoro-7-methoxynaphthalen-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-8-fluoro-7-methoxynaphthalen-2-OL is an organic compound with the molecular formula C11H8ClFO2. It is a derivative of naphthalene, characterized by the presence of chlorine, fluorine, and methoxy groups attached to the naphthalene ring.
Métodos De Preparación
The synthesis of 1-Chloro-8-fluoro-7-methoxynaphthalen-2-OL can be achieved through several methods:
Fluorination Method: This involves the reaction of 7-methoxynaphthalen-2-ol with a fluorinating agent such as Selectfluor® in acetonitrile under a nitrogen atmosphere.
Triflation Method: This method involves the pretreatment of the corresponding alcohol with pyridine in dry dichloromethane at 0°C, followed by the addition of trifluoromethanesulfonic anhydride.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
1-Chloro-8-fluoro-7-methoxynaphthalen-2-OL undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride to form corresponding alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Chloro-8-fluoro-7-methoxynaphthalen-2-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Chloro-8-fluoro-7-methoxynaphthalen-2-OL involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to interact with various enzymes and proteins. The methoxy group can also participate in hydrogen bonding, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
1-Chloro-8-fluoro-7-methoxynaphthalen-2-OL can be compared with other similar compounds, such as:
1-Chloro-8-fluoro-7-methoxynaphthalene: Lacks the hydroxyl group, which affects its reactivity and applications.
1-Chloro-8-fluoro-7-hydroxynaphthalene: Lacks the methoxy group, influencing its chemical properties and biological activity.
1-Chloro-8-fluoro-7-methoxynaphthalen-2-amine: Contains an amine group instead of a hydroxyl group, leading to different reactivity and applications.
Propiedades
Fórmula molecular |
C11H8ClFO2 |
|---|---|
Peso molecular |
226.63 g/mol |
Nombre IUPAC |
1-chloro-8-fluoro-7-methoxynaphthalen-2-ol |
InChI |
InChI=1S/C11H8ClFO2/c1-15-8-5-3-6-2-4-7(14)10(12)9(6)11(8)13/h2-5,14H,1H3 |
Clave InChI |
UQRPLTDBPVZOAA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=CC(=C2Cl)O)C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


